molecular formula C8H7ClO2S B2968262 2-Chloro-3-(methylsulfanyl)benzoic acid CAS No. 1805648-85-4

2-Chloro-3-(methylsulfanyl)benzoic acid

Cat. No.: B2968262
CAS No.: 1805648-85-4
M. Wt: 202.65
InChI Key: SPILZNXIVVCKEG-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylsulfanyl)benzoic acid is an organic compound characterized by a benzene ring substituted with a chlorine atom at the second position and a methylsulfanyl group at the third position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(methylsulfanyl)benzoic acid typically involves the chlorination of 3-(methylsulfanyl)benzoic acid. This can be achieved through the reaction of 3-(methylsulfanyl)benzoic acid with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step process that includes the initial formation of the methylsulfanyl group followed by chlorination. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions typically yield the corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(methylsulfanyl)benzoic acid finds applications in several fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to understand the effects of chlorinated and methylsulfanyl groups on biological systems.

  • Industry: The compound is used in the production of herbicides and other agrochemicals due to its biocidal properties.

Mechanism of Action

The mechanism by which 2-Chloro-3-(methylsulfanyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The chlorine and methylsulfanyl groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

2-Chloro-3-(methylsulfanyl)benzoic acid is similar to other chlorinated benzoic acids and methylsulfanyl compounds. its unique combination of substituents gives it distinct chemical and biological properties. Some similar compounds include:

  • 2-Chloro-4-(methylsulfanyl)benzoic acid

  • 3-Chloro-2-(methylsulfanyl)benzoic acid

  • 2-Chloro-3-(ethylsulfanyl)benzoic acid

These compounds differ in the position and type of substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-chloro-3-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPILZNXIVVCKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805648-85-4
Record name 2-chloro-3-(methylsulfanyl)benzoic acid
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